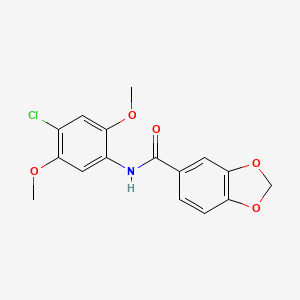

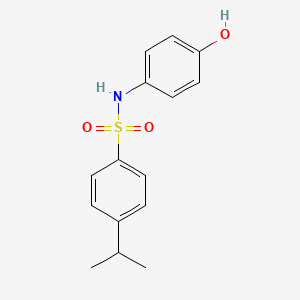

1-(butylsulfonyl)-N-(4-cyanophenyl)-3-piperidinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sulfonamide derivatives of piperidine and their analogs have garnered attention in the scientific community due to their wide range of biological activities and potential therapeutic applications. These compounds are synthesized and analyzed to explore their chemical and physical properties, which contribute to their functionality and efficacy in various biological systems.

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves multi-step organic reactions starting from basic piperidine or related nitrogen-containing heterocycles. These processes may include nucleophilic substitution reactions, acylation, and sulfonation, among others. For instance, the synthesis of N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl) piperidine-4-carbohydrazide derivatives involves reacting ethyl piperidine-4-carboxylate with alkyl/aryl sulfonyl chlorides (Khalid, H., Rehman, A., & Abbasi, M., 2014).

Aplicaciones Científicas De Investigación

Pharmacological Properties and Potential Therapeutic Uses

1-(butylsulfonyl)-N-(4-cyanophenyl)-3-piperidinecarboxamide, while not directly mentioned in available literature, can be related to research on similar compounds with sulfonyl and piperidine groups. These compounds demonstrate varied biological activities, including anticoagulant, antimicrobial, and potential cancer therapy applications. For example, a study on MD 805, an anticoagulant with a piperidine structure, showcased its utility in reducing platelet activation during hemodialysis, suggesting potential applications in cardiovascular diseases and conditions requiring anticoagulation management (Matsuo et al., 1986).

Anticancer Potential

Compounds similar to 1-(butylsulfonyl)-N-(4-cyanophenyl)-3-piperidinecarboxamide show promise in cancer research. For instance, Venetoclax, a B-cell lymphoma-2 (Bcl-2) protein inhibitor, undergoes extensive hepatic metabolism, indicating the role of liver enzymes in processing sulfonyl-containing drugs. This insight into drug metabolism can inform the development of new cancer therapies, especially for hematologic malignancies (Liu et al., 2017).

Neurological Research Applications

The study of sigma receptors in the brain, which are involved in several neurological processes, also sees the application of sulfonyl piperidine compounds. A compound labeled with iodobenzamide and a piperidine structure, used in sigma receptor scintigraphy, shows potential for visualizing brain tumors and could contribute to the diagnosis and treatment of neurological disorders (Caveliers et al., 2002).

Role in Serotonin Receptor Research

Serotonin receptors, critical to understanding psychiatric and neurological disorders, are another area where related compounds are applied. A study using a 5-HT1A receptor antagonist to assess brain occupancy in humans highlights the utility of sulfonyl piperidine derivatives in exploring the pharmacology of psychiatric disorders (Rabiner et al., 2002).

Propiedades

IUPAC Name |

1-butylsulfonyl-N-(4-cyanophenyl)piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3S/c1-2-3-11-24(22,23)20-10-4-5-15(13-20)17(21)19-16-8-6-14(12-18)7-9-16/h6-9,15H,2-5,10-11,13H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTNKGXIZPQLPPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-butylsulfonyl-N-(4-cyanophenyl)piperidine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-N'-({5-[(3-phenyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}methyl)urea](/img/structure/B5554202.png)

![4-[4-(methylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5554208.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(4-pyridinylmethylene)acetohydrazide](/img/structure/B5554209.png)

![2-[2-(4-chlorobenzylidene)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B5554235.png)

![2-{[(3-chlorophenoxy)acetyl]amino}benzamide](/img/structure/B5554250.png)

![5-{[(2,5-dimethyl-3-furoyl)amino]methyl}-3-furoic acid](/img/structure/B5554251.png)

![2-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}isoquinolin-1(2H)-one](/img/structure/B5554258.png)

![1-benzyl-N-[2-(4-morpholinylmethyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5554261.png)